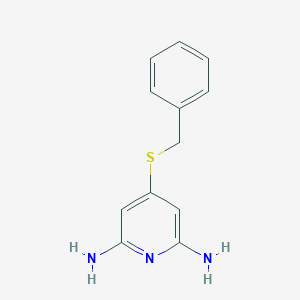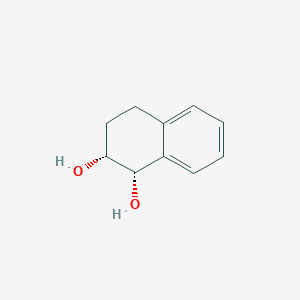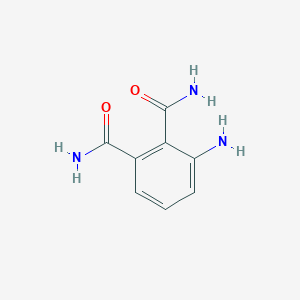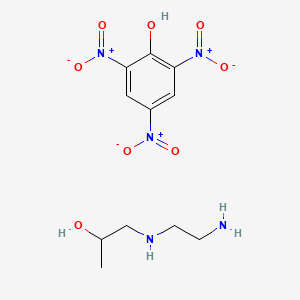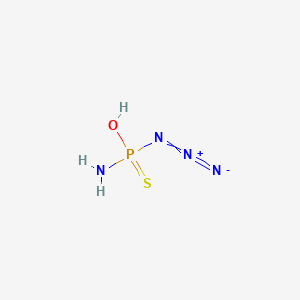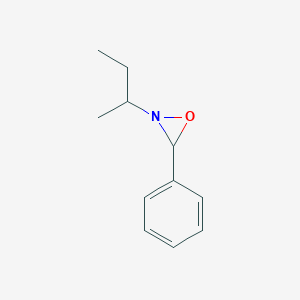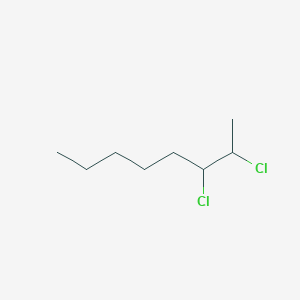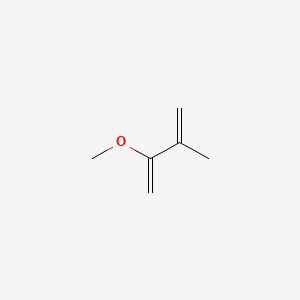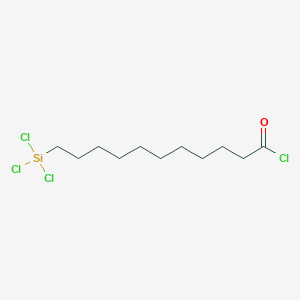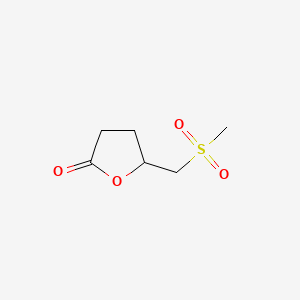
delta-Methylsulfonyl-gamma-valerolactone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Delta-Methylsulfonyl-gamma-valerolactone is a chemical compound that belongs to the class of lactones Lactones are cyclic esters that are commonly found in nature and are known for their diverse chemical properties and applications this compound is particularly interesting due to its unique structure, which includes a sulfonyl group and a lactone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Delta-Methylsulfonyl-gamma-valerolactone can be synthesized through several methods. One common approach involves the catalytic coupling of 1,5-pentanediol dehydrogenation and ethyl levulinate hydrogenation. This method utilizes copper catalysts and achieves high yields without the use of solvents or additional hydrogen consumption . The reaction conditions typically involve moderate temperatures and controlled heat release to avoid the formation of hotspots or coldspots.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar catalytic processes. The use of renewable biomass as a starting material is a sustainable approach that aligns with green chemistry principles. The catalytic processes can be optimized for efficiency, selectivity, and cost-effectiveness, making the large-scale production of this compound feasible .
Analyse Chemischer Reaktionen
Types of Reactions
Delta-Methylsulfonyl-gamma-valerolactone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require catalysts and specific solvents to achieve high selectivity.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted lactones depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Delta-Methylsulfonyl-gamma-valerolactone has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.
Industry: It is used in the production of polymers, solvents, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of delta-Methylsulfonyl-gamma-valerolactone involves its interaction with specific molecular targets and pathways. The sulfonyl group plays a crucial role in its reactivity and interactions. The compound can form hydrogen bonds and other interactions with target molecules, influencing their structure and function.
Vergleich Mit ähnlichen Verbindungen
Delta-Methylsulfonyl-gamma-valerolactone can be compared with other similar compounds, such as gamma-valerolactone and delta-valerolactone. These compounds share structural similarities but differ in their functional groups and reactivity. This compound is unique due to the presence of the sulfonyl group, which imparts distinct chemical properties and reactivity .
List of Similar Compounds
- Gamma-valerolactone
- Delta-valerolactone
- N-methyl-2-pyrrolidone
- Dimethylformamide
Eigenschaften
CAS-Nummer |
24885-63-0 |
|---|---|
Molekularformel |
C6H10O4S |
Molekulargewicht |
178.21 g/mol |
IUPAC-Name |
5-(methylsulfonylmethyl)oxolan-2-one |
InChI |
InChI=1S/C6H10O4S/c1-11(8,9)4-5-2-3-6(7)10-5/h5H,2-4H2,1H3 |
InChI-Schlüssel |
PMRXVIXJZUOPMZ-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)CC1CCC(=O)O1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


